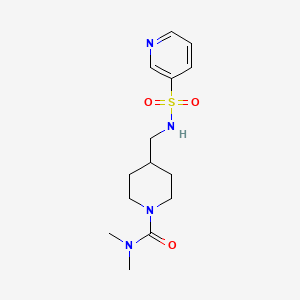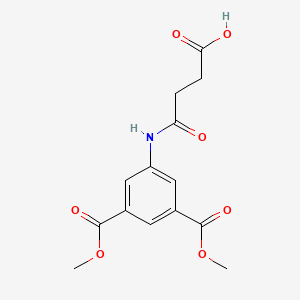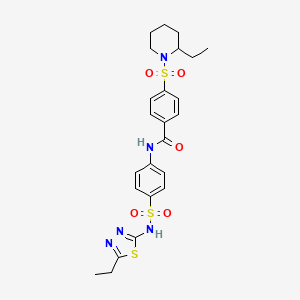![molecular formula C21H16N4O4 B2672029 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one CAS No. 1251681-25-0](/img/structure/B2672029.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several distinct functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a 4-ethylphenyl group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of its functional groups. For example, the presence of polar functional groups can influence the compound’s solubility, boiling point, and other properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
- Novel benzimidazole–oxadiazole hybrid molecules, including structures similar to the compound , have shown promising antimicrobial activities. These compounds have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis with low toxicity levels (Shruthi et al., 2016).
- Another study synthesized and evaluated 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles, demonstrating significant antioxidant activities, which could be promising for designing new antioxidant agents (Rabie et al., 2016).
Anticancer Properties
- Certain derivatives of 1,3,4-oxadiazoles have been evaluated for their anticancer activity. For example, a study on 3(2h)-one pyridazinone derivatives revealed potential antioxidant activity and suggested the possibility of anticancer applications (Mehvish & Kumar, 2022).
- Another research synthesized N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone and evaluated them as anticancer agents. This study highlighted the potential of similar compounds in cancer treatment (Abou-Elmagd et al., 2016).
Application in OLEDs
- A study focused on the synthesis of a bis(1,3,4-oxadiazole) system, which was used to fabricate more efficient light-emitting diodes (LEDs). This demonstrates the potential use of such compounds in the development of OLEDs (Wang et al., 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-2-13-3-6-15(7-4-13)25-10-9-16(26)19(23-25)21-22-20(24-29-21)14-5-8-17-18(11-14)28-12-27-17/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDZPAVFLPVCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2671946.png)
![3-Azabicyclo[4.3.1]decane;hydrochloride](/img/structure/B2671947.png)
![N1-(4-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2671948.png)
![7-Chloro-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-sulfonyl fluoride](/img/structure/B2671951.png)
![N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2671952.png)

![2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid](/img/structure/B2671955.png)


![1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2671961.png)

![8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2671963.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2671966.png)
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2671969.png)